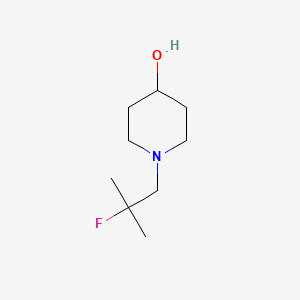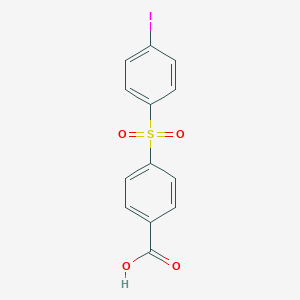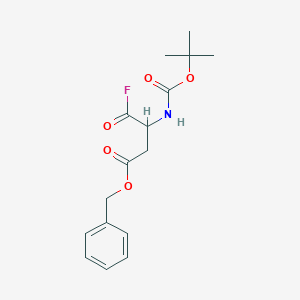
(TTP)Cu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5,10,15,20-Tetra-p-tolylporphyrinato)copper, commonly referred to as (TTP)Cu, is a coordination complex where copper is centrally coordinated to a porphyrin ligand. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. The copper ion in this compound can exist in different oxidation states, making it versatile for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,10,15,20-Tetra-p-tolylporphyrinato)copper typically involves the reaction of 5,10,15,20-Tetra-p-tolylporphyrin (H2TTP) with a copper salt, such as copper(II) acetate or copper(II) chloride, in a suitable solvent like chloroform or dichloromethane. The reaction is usually carried out under reflux conditions for several hours to ensure complete metalation of the porphyrin ligand.
Industrial Production Methods
While specific industrial production methods for (TTP)Cu are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(TTP)Cu undergoes various types of chemical reactions, including:
Oxidation: The copper center can be oxidized from Cu(I) to Cu(II) or further to Cu(III) under specific conditions.
Reduction: The copper center can be reduced from Cu(II) to Cu(I).
Substitution: Ligands coordinated to the copper center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound(II) or this compound(III) complexes, while reduction can yield this compound(I).
科学的研究の応用
(TTP)Cu has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as oxidation and cycloaddition reactions.
Biology: this compound complexes are studied for their potential as models for copper-containing enzymes and for their interactions with biological molecules.
Medicine: Research is ongoing into the use of this compound complexes in photodynamic therapy for cancer treatment, where they act as photosensitizers.
Industry: this compound is used in the development of sensors and electronic devices due to its unique electronic properties.
作用機序
The mechanism by which (TTP)Cu exerts its effects depends on the specific application. In catalysis, the copper center can facilitate electron transfer reactions, activating substrates for further chemical transformations. In biological systems, this compound can interact with proteins and nucleic acids, influencing their structure and function. The molecular targets and pathways involved vary widely, but often include redox-active sites and coordination to nitrogen or sulfur atoms in biomolecules.
類似化合物との比較
(TTP)Cu can be compared with other copper porphyrin complexes, such as:
(5,10,15,20-Tetraphenylporphyrinato)copper (TPP)Cu: Similar in structure but with phenyl groups instead of tolyl groups.
(5,10,15,20-Tetraphenylporphyrinato)copper(II) chloride (TPP)CuCl: Contains a chloride ligand in addition to the porphyrin.
(5,10,15,20-Tetraphenylporphyrinato)copper(II) oxide (TPP)CuO: Contains an oxide ligand.
The uniqueness of this compound lies in its specific ligand environment, which can influence its reactivity and stability. The presence of tolyl groups can affect the electronic properties and steric hindrance around the copper center, making it distinct from other copper porphyrin complexes.
特性
分子式 |
C48H46CuN4 |
|---|---|
分子量 |
742.4 g/mol |
IUPAC名 |
copper;5,10,15,20-tetrakis(4-methylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C48H46N4.Cu/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28,37,39,42,44-49,52H,1-4H3;/q-2;+2 |
InChIキー |
KPTHVGLYSQAKHZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C9=CC=C(C=C9)C.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14784142.png)
![(7-Ethylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B14784145.png)
![(1S)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one](/img/structure/B14784150.png)
![2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B14784154.png)
![(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14784157.png)
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one](/img/structure/B14784175.png)
![3-[8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14784182.png)

![3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B14784206.png)


![Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14784230.png)
![N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14784231.png)
![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14784236.png)
